molecular formula C12H7Cl2NO5S B064634 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride CAS No. 175135-00-9

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride

Cat. No. B064634
M. Wt: 348.2 g/mol
InChI Key: CRTUVOFOPIFTQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds, similar to 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride, typically involves reactions such as sulfochlorination and ammoniation. For example, sulfochlorination of o-nitrochlorobenzene can lead to the formation of nitrophenol sulfonylamides, which can be further modified to obtain various derivatives (Li Yan-yun, 2001).

Molecular Structure Analysis

The structure of sulfonamide compounds is characterized using techniques like X-ray diffraction (XRD) and density functional theory (DFT). For instance, compounds such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide have been analyzed to determine their molecular geometry, vibrational frequencies, and electronic properties (K. Sarojini, H. Krishnan, C. C. Kanakam, S. Muthu, 2012).

Chemical Reactions and Properties

Sulfonamide compounds engage in various chemical reactions, such as condensation and nucleophilic reactions. For instance, the interaction between sulfonamide compounds and different nucleophiles can lead to a variety of products with potential applications in medicine and materials science (Ahmed Jashari et al., 2007).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as melting points, solubility, and thermal stability, can be determined through various analytical techniques. For example, the thermal stability of compounds like 4-methyl-N-(3-nitrophenyl)benzene sulfonamide has been assessed using thermal gravimetric analysis (TGA) and differential thermal analysis (DTA) (K. Sarojini, H. Krishnan, C. C. Kanakam, S. Muthu, 2013).

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds:

    • Mehdipour‐Ataei et al. (2004) synthesized a novel diamine with built-in sulfone, ether, and amide structure, which was used to prepare related polyimides. This research highlights the utility of 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride in the synthesis of advanced materials (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
  • Chemical Structure Analysis:

  • Environmental Impact Studies:

    • Xiao et al. (2013) investigated the transformation mechanism of benzophenone-4 in chlorine-promoted disinfection, revealing insights into the environmental fate of similar compounds. Such studies are essential for assessing the environmental impact of chemical substances (Xiao, Wei, Yin, Wei, & Du, 2013).
  • Development of High-Performance Materials:

    • Research by Mehdipour‐Ataei and Hatami (2007) led to the creation of aromatic poly(sulfone sulfide amide imide)s as new types of soluble thermally stable polymers. This demonstrates the application of 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride in developing materials with specific desirable properties (Mehdipour‐Ataei & Hatami, 2007).

Safety And Hazards

“4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(2-chloro-6-nitrophenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO5S/c13-10-2-1-3-11(15(16)17)12(10)20-8-4-6-9(7-5-8)21(14,18)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTUVOFOPIFTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378970
Record name 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride

CAS RN

175135-00-9
Record name 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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